molecular formula C29H46O3 B042679 (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal CAS No. 66414-44-6

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal

Cat. No. B042679
CAS RN: 66414-44-6
M. Wt: 442.7 g/mol
InChI Key: LLPUNUWSDVKWLQ-LPFMPMKMSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Studies : Ketuly et al. (2010) investigated a compound with a similar structural framework, focusing on the asymmetric unit and molecular orientations in the crystal. This research provides insights into the molecular conformation and interactions of such compounds (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

  • Steroidal Crystal Conformations : The research by Zhang et al. (2012) on a structurally similar compound, derived from traditional Chinese medicine, reveals the conformations of different rings in the crystal and their interactions. Such studies are crucial for understanding the physical properties of these compounds (Zhang, Bao, Wu, Yu, & Li, 2012).

  • Steroid System Analysis : Zhou et al. (2015) studied a compound with a similar steroidal system, highlighting the conformations of the rings and the weak intermolecular interactions. This is essential for the understanding of molecular assembly and properties (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Biological and Chemical Applications

  • Antimicrobial and Antitumor Activities : Shaheen et al. (2014) synthesized derivatives of a structurally related compound and evaluated their antimicrobial and antitumor activities. This research is significant in exploring the potential therapeutic applications of such compounds (Shaheen, Ali, Rosario, & Shah, 2014).

  • Cholesterol Metabolism Regulation : Research by Ching (2013) on bile acid analogs derived from a structurally similar compound showed potential in modulating cholesterol metabolism. This study indicates the possible application of such compounds in treating cholesterol-related diseases (Ching, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3/t20-,22+,23+,24-,25+,26+,27?,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPUNUWSDVKWLQ-LPFMPMKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Reactant of Route 2
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Reactant of Route 3
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Reactant of Route 4
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Reactant of Route 5
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Reactant of Route 6
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal

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